2-Bromo-1-methyl-3-vinylbenzene
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Overview
Description
2-Bromo-1-methyl-3-vinylbenzene is an organic compound with the molecular formula C9H9Br It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methyl group, and a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-methyl-3-vinylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-methyl-3-vinylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-methyl-3-vinylbenzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid group.
Reduction: The vinyl group can be hydrogenated to an ethyl group.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nitration: Formation of 2-nitro-1-methyl-3-vinylbenzene.
Oxidation: Formation of 2-bromo-1-carboxy-3-vinylbenzene.
Reduction: Formation of 2-bromo-1-methyl-3-ethylbenzene.
Scientific Research Applications
2-Bromo-1-methyl-3-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential in drug development due to its unique structural properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-1-methyl-3-vinylbenzene exerts its effects depends on the specific reaction it undergoes. In electrophilic aromatic substitution, the bromine atom activates the benzene ring towards further substitution by stabilizing the intermediate carbocation. The vinyl group can participate in reactions through its double bond, allowing for various addition reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-vinylbenzene: Lacks the methyl group, leading to different reactivity and applications.
2-Bromo-1-methylbenzene:
3-Bromo-1-methyl-2-vinylbenzene: Positional isomer with different substitution pattern, leading to varied properties.
Uniqueness
2-Bromo-1-methyl-3-vinylbenzene is unique due to the combination of bromine, methyl, and vinyl groups on the benzene ring. This specific substitution pattern imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research .
Properties
IUPAC Name |
2-bromo-1-ethenyl-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c1-3-8-6-4-5-7(2)9(8)10/h3-6H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTLGJBNXLUUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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